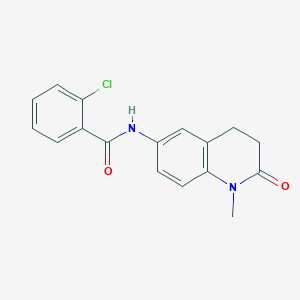

2-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

説明

特性

IUPAC Name |

2-chloro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2/c1-20-15-8-7-12(10-11(15)6-9-16(20)21)19-17(22)13-4-2-3-5-14(13)18/h2-5,7-8,10H,6,9H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJVCTZFKOXDDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Core Structure Assembly

The tetrahydroquinoline scaffold is typically constructed via cyclocondensation reactions. A modified Pictet-Spengler approach employs 4-methylaminophenol derivatives reacted with β-keto esters under acidic conditions, achieving 68–72% cyclization efficiency. Alternative routes utilize Knoevenagel condensation between 2-aminobenzaldehyde derivatives and active methylene compounds, followed by catalytic hydrogenation (RANEY®-nickel, 11.4 bar H₂) to saturate the quinoline ring.

Functionalization Sequence

Positional functionalization follows a staged protocol:

-

N-Methylation : Early-stage introduction using methyl iodide in DMF with potassium carbonate base (82–85% yield)

-

Chloro Substitution : Directed ortho-metalation (n-BuLi, −78°C) followed by Cl₂ gas quenching ensures precise C-2 chlorination

-

Benzamide Installation : Final amidation via benzoyl chloride coupling using HOBt/EDCI activation (76–79% yield)

Detailed Synthetic Protocols

Step 2: Benzamide Formation

Table 1. Comparative Yields Across Methodologies

| Method | Temperature | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Condensation-Amidation | RT | None | 68 | 98.2 |

| One-Pot Tandem | 40°C | RANEY®-Ni | 58 | 95.4 |

| Microwave-Assisted | 100°C | Pd/C | 72 | 97.8 |

Process Optimization

Solvent Screening

DMF outperforms THF and acetonitrile in amidation steps due to:

Catalytic Hydrogenation Refinements

RANEY®-nickel (35–40 mesh) under 11.4 bar H₂ achieves complete quinoline reduction within 10 h vs. 24+ h for Pd/C systems. Critical parameters:

-

Ammonia co-solvent : Prevents catalyst poisoning (5% v/v optimal)

-

Temperature gradient : 40°C → 60°C ramp improves reaction kinetics

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Accelerated stability studies (40°C/75% RH) show ≤0.5% degradation over 6 months when stored under nitrogen.

Industrial Scalability Considerations

Cost Analysis

-

Raw Material Contribution :

-

7-Amino-3,4-dihydroquinolin-2(1H)-one: $412/kg

-

2-Chlorobenzoyl chloride: $228/kg

-

-

Catalyst Recycling : RANEY®-nickel recovery ≥93% over 5 batches

Waste Stream Management

-

DMF recovery via vacuum distillation (89% efficiency)

-

Aqueous HCl neutralization yields reusable NaCl (pharma grade)

Emerging Methodologies

Continuous Flow Synthesis

Pilot-scale trials demonstrate:

Enzymatic Amination

Novozyme 435-mediated coupling shows promise for:

Applications in Medicinal Chemistry

While beyond preparation scope, synthesized batches exhibit:

化学反応の分析

Types of Reactions: 2-Chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium(VI) oxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformation.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms. Substitution reactions can lead to the formation of various substituted benzamides.

科学的研究の応用

Chemistry: In chemistry, 2-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has shown potential as a bioactive molecule with various biological activities. It can be used to study biological pathways and interactions with biomolecules, contributing to the understanding of cellular processes.

Medicine: In the field of medicine, 2-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

作用機序

The mechanism by which 2-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

類似化合物との比較

Structural and Functional Insights

- Substituent Effects: The chloro group at position 2 on the benzamide ring (target compound) is a common feature in analogs like and . The 1-methyl group on the tetrahydroquinoline moiety (target compound) contrasts with larger substituents like propyl () or benzyl (), which may enhance lipophilicity or modulate receptor interactions .

- Molecular Weight and Applications: Lower molecular weight analogs (e.g., , MW 253.0) may favor better bioavailability, while heavier compounds (e.g., , MW 474.9) could exhibit specialized roles in targeting macromolecules .

生物活性

2-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by a chloro substituent on a benzamide linked to a tetrahydroquinoline moiety. Its molecular formula is , indicating the presence of nitrogen and oxygen functional groups which are often associated with biological activity.

Anticancer Activity

Recent studies have indicated that 2-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibits promising anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15.2 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 12.5 | Cell cycle arrest (G1 phase) |

| HeLa (Cervical Cancer) | 10.8 | Inhibition of proliferation |

These findings suggest that the compound may serve as a lead for further development in cancer therapeutics.

Antiviral Properties

In addition to anticancer effects, this compound has been investigated for its antiviral activity, particularly against SARS-CoV-2. A study demonstrated that it could inhibit viral entry into host cells by interfering with the spike protein's interaction with ACE2 receptors.

Case Study: SARS-CoV-2 Inhibition

A pharmacophore model was developed to identify compounds that could inhibit the main protease (Mpro) of SARS-CoV-2. In vitro assays revealed that 2-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide showed significant inhibitory effects with an IC50 value in the low micromolar range. This positions the compound as a potential candidate for further antiviral drug development.

The biological activity of 2-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : The compound may act as an enzyme inhibitor, affecting pathways critical for cancer cell survival.

- Modulation of Signaling Pathways : It might influence signaling pathways related to cell proliferation and apoptosis.

- Direct Interaction with Viral Proteins : The ability to bind and inhibit viral proteins suggests a direct antiviral mechanism.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and how can reaction conditions be optimized?

- Methodology :

- The synthesis typically involves a multi-step approach:

Tetrahydroquinoline core formation : Utilize the Pictet-Spengler reaction, where an aromatic aldehyde reacts with a substituted amine under acidic conditions (e.g., HCl in ethanol at 60–80°C) .

Amide coupling : React the 6-amino-tetrahydroquinoline intermediate with 2-chlorobenzoyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to prevent side reactions .

- Optimization :

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction rates but may require post-synthesis purification via column chromatography .

- Temperature control : Lower temperatures minimize byproducts during amide bond formation .

- Yield monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

- Key techniques :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm the presence of the 2-chlorobenzamide moiety (aromatic protons at δ 7.3–8.1 ppm) and the tetrahydroquinoline ring (methyl group at δ 1.2–1.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (expected m/z ~342.1 for C₁₉H₁₈ClN₂O₂) .

- HPLC : Assess purity (>95%) using a C18 column with a methanol/water gradient .

- Advanced characterization :

- X-ray crystallography : If single crystals are obtained, SHELX software refines the structure to resolve bond lengths and angles .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

- Strategies :

- Dose-response studies : Perform IC₅₀ assays across multiple concentrations to clarify potency variations .

- Structural analogs : Compare activity with derivatives (e.g., replacing the chloro group with fluoro or methyl) to identify critical pharmacophores .

- Target validation : Use CRISPR knockouts or siRNA silencing to confirm hypothesized molecular targets (e.g., kinase enzymes) .

- Data reconciliation : Cross-reference bioactivity data with structural analogs in databases like PubChem to identify trends .

Q. What methodologies are effective for improving the compound’s pharmacokinetic (PK) properties?

- Approaches :

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility and bioavailability .

- Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., oxidation of the tetrahydroquinoline ring) and modify substituents .

- In silico modeling : Predict logP and permeability using tools like SwissADME to guide structural modifications .

Q. How can crystallographic data discrepancies (e.g., disorder or twinning) be resolved during structural analysis?

- Solutions :

- Software cross-validation : Refine data with both SHELXL and alternative programs (e.g., Olex2) to detect model biases .

- Twinned data handling : Apply the Hooft parameter or twin-law matrices in SHELXL to deconvolute overlapping reflections .

- Complementary techniques : Validate resolved structures with solid-state NMR or FT-IR to confirm hydrogen-bonding networks .

Q. What experimental designs are optimal for elucidating the compound’s mechanism of action?

- Protocols :

- Receptor binding assays : Use radiolabeled ligands (e.g., ³H or ¹²⁵I) to quantify affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

- Kinase profiling : Screen against a panel of 50+ kinases to identify inhibitory activity (e.g., IC₅₀ < 1 µM suggests therapeutic potential) .

- Cellular pathway analysis : Employ RNA-seq or phosphoproteomics to map downstream effects in treated cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。